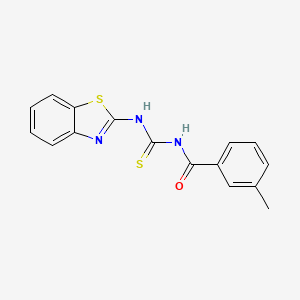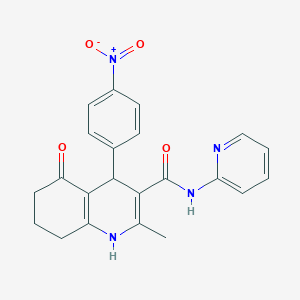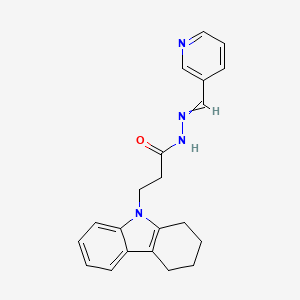![molecular formula C18H11BrN2O5 B11645473 2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11645473.png)
2-{[(2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2E)-3-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸は、ブロモ原子、シアノ基、および安息香酸部分で置換されたベンゾジオキソール環を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
2-{[(2E)-3-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸の合成は、通常、複数のステップを必要とします。
ベンゾジオキソール環の形成: ベンゾジオキソール環は、カテコール誘導体とホルムアルデヒドの環化によって合成できます。
シアノ基の形成: シアノ基は、通常、シアン化物塩を使用する求核置換反応によって導入されます。
安息香酸とのカップリング: 最終段階では、置換されたベンゾジオキソールを、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP(4-ジメチルアミノピリジン)などのカップリング試薬を用いて、適切な条件下で安息香酸とカップリングします。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the bromination of 1,3-benzodioxole. This is followed by the formation of a cyanoprop-2-enamide intermediate, which is then coupled with benzoic acid under specific reaction conditions. The process requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンジル位で酸化反応を起こす可能性があります。
還元: 還元反応はシアノ基を標的にして、それをアミンに変換することができます。
置換: ブロモ原子は、求核置換反応で他の求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)やパラジウム触媒を用いた水素ガス(H₂)などの還元剤が使用されます。
置換: メトキシドナトリウム(NaOCH₃)やエトキシドナトリウム(NaOEt)などの求核剤を置換反応に使用できます。
主要な生成物
酸化: 生成物には、カルボン酸やケトンが含まれる場合があります。
還元: 生成物には、第一アミンが含まれます。
置換: 生成物は、使用する求核剤によって異なります。たとえば、メトキシまたはエトキシ誘導体などです。
科学研究における用途
2-{[(2E)-3-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸は、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: そのユニークな構造的特徴から生化学プローブとしての可能性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 先端材料の開発や特殊化学品の原料として利用されています。
科学的研究の応用
2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-{[(2E)-3-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、以下のように作用する可能性があります。
酵素への結合: 代謝経路に関与する酵素の活性を阻害または調節します。
受容体との相互作用: 細胞受容体に結合し、シグナル伝達経路を変更します。
遺伝子発現の調節: 炎症、細胞増殖、およびアポトーシスに関連する遺伝子の発現に影響を与えます。
類似の化合物との比較
類似の化合物
2-{[(2E)-3-(6-クロロ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸: ブロモ原子の代わりにクロロ原子を持つ類似の構造。
2-{[(2E)-3-(6-フルオロ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸: ブロモ原子の代わりにフルオロ原子を持つ類似の構造。
独自性
2-{[(2E)-3-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-2-シアノプロプ-2-エノイル]アミノ}安息香酸にブロモ原子が存在することは、独自の電子特性と立体特性を付与し、生物学的標的との反応性や相互作用に影響を与える可能性があります。これは、クロロおよびフルオロ類似体とは異なるものです。
類似化合物との比較
Similar Compounds
- 2-[(2E)-3-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
- 2-[(2E)-3-(6-IODO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID
Uniqueness
The uniqueness of 2-[(2E)-3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2-CYANOPROP-2-ENAMIDO]BENZOIC ACID lies in its brominated benzodioxole structure, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C18H11BrN2O5 |
|---|---|
分子量 |
415.2 g/mol |
IUPAC名 |
2-[[(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11BrN2O5/c19-13-7-16-15(25-9-26-16)6-10(13)5-11(8-20)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-7H,9H2,(H,21,22)(H,23,24)/b11-5+ |
InChIキー |
MDCVJSTUGFDXJJ-VZUCSPMQSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)Br |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)

![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)

![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11645450.png)
![N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B11645457.png)
![5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11645468.png)
